molecular formula C21H25NO4 B598258 Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid CAS No. 167262-89-7

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid

Cat. No.: B598258
CAS No.: 167262-89-7
M. Wt: 355.434
InChI Key: RBVVHXWOHCLKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a naphthalene group and a carboxylic acid group. The Boc group, or tert-butyloxycarbonyl group, is commonly used as a protecting group in organic synthesis to protect amines from unwanted reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The naphthalene group can be introduced through various substitution reactions, often involving the use of naphthalene derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is unique due to the presence of the naphthalene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-10-21(11-13-22,18(23)24)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14H,10-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVVHXWOHCLKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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